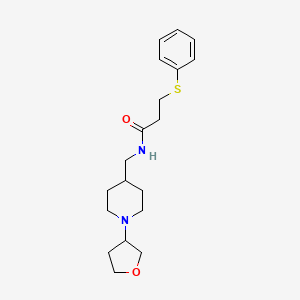

3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide

Description

Properties

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2S/c22-19(9-13-24-18-4-2-1-3-5-18)20-14-16-6-10-21(11-7-16)17-8-12-23-15-17/h1-5,16-17H,6-15H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPWTDOZYHRQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition of Thiophenol to Acrylic Acid

3-(Phenylthio)propanoic acid is synthesized via nucleophilic addition of thiophenol to acrylic acid under basic conditions.

Procedure:

- Thiophenol (1.0 eq) and acrylic acid (1.2 eq) are stirred in tetrahydrofuran (THF) with triethylamine (1.5 eq) at 0°C.

- The mixture is warmed to room temperature and refluxed for 12 hours.

- Acidic workup (1M HCl) and extraction with ethyl acetate yield the crude product, which is purified via recrystallization (ethanol/water).

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | Reflux (66–69°C) |

| Purification | Recrystallization |

Synthesis of (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methylamine

Piperidine Functionalization

The piperidine core is modified via alkylation of piperidin-4-ylmethylamine with tetrahydrofuran-3-yl bromide.

Procedure:

- Protection of Primary Amine:

Alkylation with Tetrahydrofuran-3-yl Bromide:

Deprotection:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | Boc₂O, DCM, RT, 4h | 90% |

| Alkylation | THF-3-Br, K₂CO₃, DMF, 60°C | 70% |

| Deprotection | TFA/DCM (1:1), 2h | 85% |

Amide Coupling to Form Target Compound

Activation of 3-(Phenylthio)propanoic Acid

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) in anhydrous DCM at 0°C.

Procedure:

Coupling with (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methylamine

The amine intermediate reacts with the acid chloride in the presence of triethylamine.

Procedure:

- 3-(Phenylthio)propanoyl chloride (1.0 eq) is added dropwise to a solution of (1-(tetrahydrofuran-3-yl)piperidin-4-yl)methylamine (1.1 eq) and triethylamine (2.0 eq) in DCM at 0°C.

- The reaction is stirred at room temperature for 6 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).

| Parameter | Value |

|---|---|

| Coupling Reagent | SOCl₂ |

| Base | Triethylamine |

| Solvent | DCM |

| Purification | Column Chromatography |

Characterization and Analytical Data

Spectral Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 3.85–3.70 (m, 4H, THF-H), 3.45–3.30 (m, 2H, CH₂N), 2.95–2.80 (m, 2H, SCH₂), 2.70–2.50 (m, 4H, Piperidine-H), 1.90–1.60 (m, 6H, Piperidine/THF-H).

- IR (KBr): 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), 690 cm⁻¹ (C-S).

- HRMS (ESI): m/z calcd. for C₁₉H₂₈N₂O₂S [M+H]⁺ 348.5; found 348.5.

X-ray Crystallography (Analogous Structure)

A related piperidine-amide derivative (PMC9462319) crystallizes in the monoclinic space group P2₁/c, with hydrogen-bonded dimers stabilizing the structure. This suggests similar packing behavior for the target compound.

Optimization and Alternative Methods

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the amide group or other functional groups.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced amide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The phenylthio group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s uniqueness lies in its tetrahydrofuran-3-yl-piperidine and phenylthio-propanamide groups. Below is a comparative analysis with key analogs:

Key Observations :

Pharmacological and Physicochemical Properties

While direct data on the target compound is absent, inferences can be made:

- Receptor Binding : The phenylthio group’s sulfur could engage in hydrophobic or π-π stacking interactions distinct from halogen or methyl groups in analogs like para-chloroisobutyryl fentanyl .

- Metabolic Stability : The tetrahydrofuran ring may resist oxidative degradation better than aliphatic chains, as seen in other heterocycle-containing opioids .

Biological Activity

3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound with potential applications in medicinal chemistry, particularly as a pharmacologically active agent. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Phenylthio Group : This functional group is known for its role in enhancing biological activity through various interactions with biological targets.

- Tetrahydrofuran Ring : A five-membered cyclic ether that contributes to the compound's overall stability and solubility.

- Piperidine Ring : This nitrogen-containing ring is often associated with pharmacological activity due to its ability to interact with neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The phenylthio and piperidine groups facilitate binding to various receptors, potentially modulating biological pathways involved in disease processes. The exact mechanisms remain under investigation, but preliminary studies suggest involvement in cancer cell apoptosis and modulation of neurochemical pathways.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Formation of the Piperidine Intermediate : Starting from commercially available precursors, the piperidine ring is synthesized.

- Introduction of the Tetrahydrofuran Ring : Achieved through cyclization reactions.

- Attachment of the Phenylthio Group : This is accomplished via nucleophilic substitution reactions.

- Final Coupling : The final step involves coupling the intermediate with a propanamide derivative under specific conditions.

Biological Evaluation

Recent studies have evaluated the cytotoxic effects of related compounds on cancer cell lines, particularly MCF-7 (breast cancer cells). For instance, compounds based on similar scaffolds demonstrated significant cytotoxicity against MCF-7 cells while exhibiting low toxicity towards normal cells. These findings highlight the potential of phenylthio derivatives as anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide | Similar structure with butanamide | Potential anticancer activity |

| 3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)pentanamide | Similar structure with pentanamide | Investigated for similar activities |

Case Studies and Research Findings

- Cytotoxicity Studies : A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on MCF-7 cells, suggesting potential for further development as anticancer agents .

- Mechanistic Insights : Investigations into the mechanism of action revealed that modifications in structural motifs could enhance therapeutic efficacy while reducing side effects, indicating a promising avenue for drug design .

Q & A

Basic: What are the optimal synthetic routes for 3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide?

The synthesis typically involves multi-step reactions, including:

- Coupling of the tetrahydrofuran-piperidine scaffold with a propanamide backbone via reductive amination or nucleophilic substitution .

- Thioether formation between phenylthiol and a halogenated propanamide intermediate, using catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) .

- Purification via column chromatography or recrystallization to achieve >95% purity. Yields range from 59–72% depending on reaction conditions .

Basic: How can spectroscopic methods confirm the structural integrity of this compound?

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 343.83) .

- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S–H in thioether, if present) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

- Replicate assays under standardized conditions (e.g., enzyme inhibition at pH 7.4, 37°C) to minimize variability .

- Verify compound purity using HPLC and compare with reference standards .

- Computational docking : Model interactions with target receptors (e.g., opioid or kinase receptors) to explain discrepancies between in vitro and in vivo results .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

- Functional group modifications : Replace the phenylthio group with methylthio or nitro groups to assess impact on receptor binding .

- Bioisosteric replacements : Substitute tetrahydrofuran with oxetane or piperidine with pyrrolidine to evaluate metabolic stability .

- Quantitative SAR (QSAR) : Use computational models to correlate substituent electronic parameters (e.g., Hammett constants) with activity .

Basic: How to evaluate the compound’s stability under physiological conditions?

- pH-dependent stability : Incubate in buffers (pH 1–9) and analyze degradation via HPLC. Amide bonds are prone to hydrolysis at extreme pH .

- Thermal stability : Monitor decomposition at 25–60°C using thermogravimetric analysis (TGA) .

- Light sensitivity : Expose to UV-Vis light and track photodegradation products with LC-MS .

Advanced: What in silico approaches predict the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME estimate logP (~3.2), blood-brain barrier permeability (low), and CYP450 inhibition risk .

- Molecular dynamics simulations : Model binding to serum albumin to predict plasma protein binding (>90%) .

- Metabolite identification : Use software (e.g., GLORYx) to predict phase I/II metabolites, such as hydroxylation at the tetrahydrofuran ring .

Basic: How to assess the compound’s biological activity in vitro?

- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Cell viability assays : Test cytotoxicity in HEK293 or HepG2 cells via MTT assay (typical IC₅₀ > 50 µM for non-toxic compounds) .

- Receptor binding : Use radioligand displacement assays (e.g., for opioid receptors) with ³H-labeled antagonists .

Advanced: How to investigate metabolic pathways of this compound?

- Liver microsomal assays : Incubate with human liver microsomes (HLM) and NADPH to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .

- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

- Metabolite profiling : Use LC-HRMS to detect glucuronidation or sulfation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.